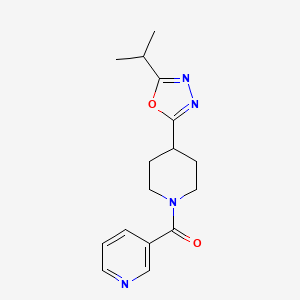

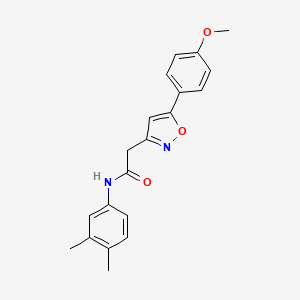

(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

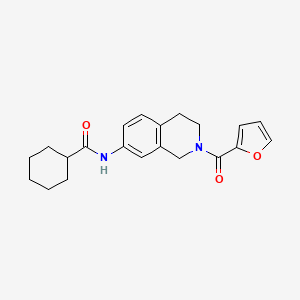

“(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a 1,2,3-triazole ring, a pyridine ring, and a phenylpiperazine moiety .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the pyridine ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The phenylpiperazine moiety consists of a phenyl ring attached to a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms .Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Interactions

- Endocannabinoid Hydrolases Inhibition : The compound was tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some derivatives demonstrated potent dual FAAH-MAGL inhibition properties, with IC(50) values in the nanomolar range. This suggests potential for therapeutic applications in modulating endocannabinoid system activities (Morera et al., 2012).

Chemical Structure and Synthesis

- Synthesis and Crystal Structure : The compound was synthesized and characterized by NMR, MS, and IR spectra. Its structure was further confirmed through X-ray diffraction, providing a deeper understanding of its chemical properties and potential for further modifications (Cao et al., 2010).

Pharmaceutical Applications

NK-1 Antagonist Activity : Utilized in the synthesis of compounds exhibiting NK-1 antagonist activity, indicating potential applications in pharmaceutical development for conditions modulated by the NK-1 receptor (Jungheim et al., 2006).

P2X7 Antagonist Clinical Candidate : A derivative was used in the discovery of a P2X7 antagonist, suggesting its application in the treatment of mood disorders. This indicates its role in the development of new therapeutic agents targeting the P2X7 receptor (Chrovian et al., 2018).

Material Science Applications

- Corrosion Inhibitors for Mild Steel : The compound and its derivatives were investigated as corrosion inhibitors, demonstrating significant inhibition efficiency. This suggests its application in protecting metal surfaces in industrial contexts (Ma et al., 2017).

Antimicrobial Activity

Antimicrobial Activity : Some derivatives showed potent antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Kumar et al., 2012).

Synthesis and Biological Evaluation : Evaluated for its in vivo antiinflammatory and in vitro antibacterial activity, with some compounds showing significant effectiveness. This highlights its potential in developing anti-inflammatory and antibacterial drugs (Ravula et al., 2016).

Orientations Futures

The future directions for research on this compound could include further investigation of its synthesis and reactions, as well as exploration of its potential biological activity. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWGLRTDMSPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)

![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)